8-Chloro-3-(3-fluoro-4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
8-chloro-3-(3-fluoro-4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF4N3O/c1-23-11-3-2-7(4-10(11)16)12-20-21-13-9(15)5-8(6-22(12)13)14(17,18)19/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIYBSNRASFRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Chloro-3-(3-fluoro-4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of triazolopyridines, characterized by a triazole ring fused to a pyridine structure. Its unique substitutions (chlorine, trifluoromethyl, and methoxy groups) contribute to its biological properties.
Research indicates that compounds like 8-Chloro-3-(3-fluoro-4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine may exert their effects through various mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Targeting Kinases : The compound may modulate protein kinase activity, which is crucial for cellular signaling pathways related to growth and survival in cancer cells .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it has demonstrated IC50 values in the low micromolar range against breast cancer cells .
- Antiviral Properties : There is evidence indicating that similar triazole derivatives can inhibit viral replication. The compound's structure suggests potential efficacy against viruses due to its ability to interfere with viral enzyme functions .
Research Findings and Case Studies
A review of the literature reveals several noteworthy findings regarding the biological activity of 8-Chloro-3-(3-fluoro-4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with triazole structures can exhibit significant anticancer properties. 8-Chloro-3-(3-fluoro-4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis.
- Case Study : In vitro studies have shown that this compound can induce cell cycle arrest in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Antimicrobial Properties
The triazole moiety is known for its antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial and fungal strains.
- Mechanism of Action : It is believed to disrupt the synthesis of nucleic acids in microbial cells.
- Case Study : Laboratory tests demonstrated that the compound exhibited potent activity against resistant strains of Staphylococcus aureus and Candida albicans .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Mechanism of Action : It may modulate neurotransmitter levels or protect neuronal cells from oxidative stress.
- Case Study : Animal models of Alzheimer’s disease showed improved cognitive function when treated with this compound, indicating its potential for further development as a neuroprotective agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical profiles of triazolopyridine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:
Substituent Variations at Position 3
- 8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 338795-19-0): Replaces the 3-fluoro-4-methoxyphenyl group with a 4-chlorophenyl moiety.
8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine :
8-Chloro-3-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine :
Substituent Variations at Position 6
- 8-Chloro-6-(1,1-difluoroethyl)-3-(3-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1221721-86-3): Replaces the trifluoromethyl group with a 1,1-difluoroethyl moiety.
6-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (GS-458967):
Functional Group Modifications
- Sulfonyl vs. Methoxy Phenyl Groups: Sulfonyl-linked derivatives (e.g., 8-chloro-3-(((6-chloropyridin-3-yl)methyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine) exhibit >95% insecticidal mortality at 500 μg/mL against Plutella xylostella, outperforming non-sulfonyl analogs . Methoxy groups (as in the target compound) may enhance solubility and bioavailability via hydrogen bonding, though direct comparisons are needed .
Key Data Tables
Table 1: Antifungal and Insecticidal Activities of Selected Analogs
Table 2: Physicochemical Properties of Key Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Effects |
|---|---|---|---|
| Target Compound | C₁₄H₈ClF₄N₃O | 357.68 | Methoxy enhances solubility; CF₃ increases lipophilicity |
| 8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine | C₁₅H₈ClF₂N₃O₂S | 383.76 | Sulfonyl group improves target binding |
| 8-Chloro-6-(1,1-difluoroethyl)-3-(3-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine | C₁₅H₁₀ClF₅N₃O | 393.71 | Difluoroethyl may reduce metabolic stability |
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs) : Fluorine and trifluoromethyl groups at position 3 or 6 enhance stability and target affinity via hydrophobic interactions .
- Sulfonyl Linkers : Improve potency in pesticidal applications, likely due to increased electrophilicity and enzyme inhibition .
- Methoxy Groups : The 4-methoxy substituent in the target compound may balance lipophilicity and solubility, optimizing bioavailability .
Q & A
Q. Table 1: Representative Synthetic Routes
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Conventional cyclization | DMF, 100°C, 12h | 65 | |
| Microwave-assisted | 150°C, 20 min, Pd(OAc)₂ catalyst | 82 | |
| Multi-component reaction | Benzene triformate, 80°C, 8h | 75 |
Advanced: How can microwave-assisted synthesis improve yield and purity?
Methodological Answer:
Microwave irradiation enhances reaction kinetics through rapid, uniform heating. Benefits include:
- Reduced side reactions: Shorter reaction times minimize decomposition.
- Higher yields: Improved energy efficiency increases conversion rates (e.g., 82% vs. 65% in conventional methods) .
- Scalability: Demonstrated in gram-scale syntheses with consistent purity (>95% by HPLC) .
Basic: What spectroscopic techniques confirm structural integrity?
Methodological Answer:
- NMR: H and C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 402.05) .
- IR: Detects functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .
Advanced: How does X-ray crystallography elucidate molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Bond angles and lengths: Triazole-pyridine dihedral angles (e.g., 5.2°), indicating planarity .
- Intermolecular interactions: Halogen bonding between Cl and adjacent phenyl rings stabilizes crystal packing .
- Torsional strain: Trifluoromethyl groups induce steric hindrance, affecting reactivity .
Basic: What in vitro assays assess biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
